molecular formula C18H18ClF3N2O5S B7709882 2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-[3-(trifluoromethyl)phenyl]acetamide

2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B7709882
M. Wt: 466.9 g/mol
InChI Key: DBXKSTNCWNKHGP-UHFFFAOYSA-N
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Description

2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound with a unique structure that includes a chloro-substituted phenoxy group, a methoxyethylsulfamoyl group, and a trifluoromethyl-substituted phenylacetamide group

Properties

IUPAC Name

2-[2-chloro-4-(2-methoxyethylsulfamoyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClF3N2O5S/c1-28-8-7-23-30(26,27)14-5-6-16(15(19)10-14)29-11-17(25)24-13-4-2-3-12(9-13)18(20,21)22/h2-6,9-10,23H,7-8,11H2,1H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBXKSTNCWNKHGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNS(=O)(=O)C1=CC(=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClF3N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route may include the following steps:

    Preparation of 2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenol: This can be achieved by reacting 2-chloro-4-nitrophenol with 2-methoxyethylamine in the presence of a suitable catalyst.

    Formation of the phenoxyacetamide: The intermediate 2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenol is then reacted with chloroacetyl chloride to form the phenoxyacetamide intermediate.

    Introduction of the trifluoromethyl group: Finally, the phenoxyacetamide intermediate is reacted with 3-(trifluoromethyl)aniline under appropriate conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the sulfonamide group to an amine.

    Substitution: The chloro group in the phenoxy ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound may be used in studies involving enzyme inhibition, as its structure suggests potential interactions with various biological targets.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar compounds to 2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-[3-(trifluoromethyl)phenyl]acetamide include:

    Dichloroanilines: These compounds have a similar aniline structure with chlorine substitutions, but lack the sulfonamide and trifluoromethyl groups.

    Barium compounds: While not structurally similar, barium compounds share some chemical properties and reactivity patterns with the target compound.

    2-Hydroxy-2-methylpropiophenone: This compound is used in similar applications, such as polymerization and material science, but has a different core structure.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in the similar compounds listed above.

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